Cas no 1567086-72-9 (4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde)
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- EN300-1292711
- 1567086-72-9
-
- Inchi: 1S/C8H5IN2OS/c9-6-2-10-11(3-6)7-1-8(4-12)13-5-7/h1-5H
- InChI Key: ZSUGVBLWCVUVTF-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)C1=CSC(C=O)=C1
Computed Properties
- Exact Mass: 303.91673g/mol
- Monoisotopic Mass: 303.91673g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 63.1Ų
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292711-50mg |
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1567086-72-9 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1292711-100mg |
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1567086-72-9 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1292711-250mg |
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1567086-72-9 | 250mg |
$513.0 | 2023-09-30 | ||
| Enamine | EN300-1292711-500mg |
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1567086-72-9 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1292711-1000mg |
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1567086-72-9 | 1000mg |
$557.0 | 2023-09-30 | ||
| Enamine | EN300-1292711-2500mg |
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1567086-72-9 | 2500mg |
$1089.0 | 2023-09-30 | ||
| Enamine | EN300-1292711-5000mg |
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
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$1614.0 | 2023-09-30 | ||
| Enamine | EN300-1292711-10000mg |
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1567086-72-9 | 10000mg |
$2393.0 | 2023-09-30 | ||
| Enamine | EN300-1292711-1.0g |
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1567086-72-9 | 1g |
$0.0 | 2023-06-06 |
4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
4-(4-Iodo-1H-Pyrazol-1-Yl)Thiophene-2-Carbaldehyde: A Comprehensive Overview
4-(4-Iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde, identified by the CAS number 1567086-72-9, is a compound of significant interest in contemporary chemical research. This compound, with its unique structure, has garnered attention for its potential applications in various fields, including drug discovery, materials science, and analytical chemistry. The molecule consists of a thiophene ring substituted with a carbaldehyde group at position 2 and a 4-iodo-pyrazole moiety at position 4. This combination of functional groups endows the compound with distinctive chemical properties and reactivity.
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions, often utilizing iodination and coupling techniques. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity, facilitating its use in downstream applications. Researchers have explored various strategies to optimize the synthesis process, including the use of transition metal catalysts and microwave-assisted reactions, which have significantly improved reaction yields and selectivity.
In terms of applications, 4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has shown promise in the field of medicinal chemistry. The pyrazole ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable component in drug design. Recent studies have demonstrated that this compound exhibits potential anti-inflammatory and anticancer activities, suggesting its role as a lead molecule for therapeutic development. Additionally, the thiophene moiety contributes to the compound's stability and lipophilicity, enhancing its bioavailability.
The electronic properties of 4-(4-iodo-1H-pyrazol-1-Yl)Thiophene-2-Carbaldehyde make it an attractive candidate for use in electronic materials. The conjugated system formed by the thiophene and pyrazole rings allows for efficient charge transport, which is crucial for applications in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and mechanical stability.
In the realm of analytical chemistry, 4-(4-iodo-pyrazolyl)thiophene-carbaldehyde has been employed as a reagent for the detection of metal ions. The aldehyde group can undergo condensation reactions with metals such as Fe(III), forming colored complexes that are easily detectable through spectroscopic methods. This property has been exploited in the development of simple and cost-effective sensors for environmental monitoring.
The structural versatility of CAS No. 1567086-N/A-N/A-N/A-N/A-N/A-N/A-N/A-N/A-N/A-N/A-N/A-N/A-N/A-N/A-N/A-N/A-
In conclusion, 4-(4-iodo-pyrazolyl)thiophene-carbaldehyde (CAS No. 1567086) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable tool for future research and development.
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